molecular formula C19H32O B3053287 4-Tridecylphenol CAS No. 52780-43-5

4-Tridecylphenol

Cat. No.: B3053287
CAS No.: 52780-43-5
M. Wt: 276.5 g/mol
InChI Key: JEHDNEGUWVKRSU-UHFFFAOYSA-N
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Description

4-Tridecylphenol is an organic compound belonging to the class of phenols, characterized by a phenolic hydroxyl group attached to a benzene ring, with a tridecyl (thirteen-carbon) alkyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tridecylphenol can be synthesized through the alkylation of phenol with tridecyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and tridecyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the alkylated product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Tridecylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alkylated hydrocarbons.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-Tridecylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Studied for its potential effects on biological membranes and cellular processes.

    Medicine: Investigated for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, lubricants, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 4-Tridecylphenol involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to increased membrane permeability and potential cell lysis. Additionally, the phenolic hydroxyl group can interact with proteins, affecting their structure and activity.

Comparison with Similar Compounds

    4-Nonylphenol: Another alkylphenol with a shorter nine-carbon alkyl chain.

    4-Octylphenol: Contains an eight-carbon alkyl chain.

    4-Dodecylphenol: Similar structure with a twelve-carbon alkyl chain.

Comparison: 4-Tridecylphenol is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting biological membranes compared to shorter-chain alkylphenols. This increased hydrophobicity also affects its solubility and interaction with other molecules, making it suitable for specific industrial and research applications.

Biological Activity

4-Tridecylphenol (CAS Number: 52780-43-5) is an organic compound classified as a phenol, characterized by a phenolic hydroxyl group attached to a benzene ring, with a tridecyl alkyl chain at the para position. This compound is recognized for its surfactant properties and has been studied for various biological activities, including antimicrobial effects and interactions with cellular membranes.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Phenolic Hydroxyl Group : Contributes to its reactivity and biological activity.
  • Tridecyl Alkyl Chain : Enhances membrane integration and surfactant properties.

This compound's biological activity primarily involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity. This disruption can lead to:

  • Increased membrane permeability.
  • Potential cell lysis.
  • Alterations in protein structure and function due to interactions with the phenolic hydroxyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The compound's ability to penetrate cell membranes may contribute to its anticancer activity by disrupting cellular functions.

Cell Line IC50 (µM)
HepG2 (liver cancer)25
HGC (gastric cancer)30

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various alkylphenols, including this compound, against clinical isolates of bacteria. The findings indicated that this compound effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in disinfectants and antimicrobial formulations.
  • Cytotoxicity Assessment : In vitro assays were conducted on HepG2 and HGC cells to assess the cytotoxic effects of this compound. The results demonstrated significant inhibition of cell viability at concentrations above 20 µM, highlighting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

4-tridecylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20)17-15-18/h14-17,20H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHDNEGUWVKRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632356
Record name 4-Tridecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-43-5
Record name 4-Tridecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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